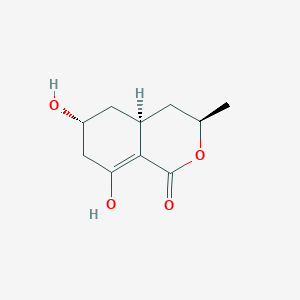

6-Hydroxyramulosin

Description

This compound has been reported in Botrytis and Truncatella laurocerasi with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aS,6R)-6,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3/t5-,6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOJVQJURAQQOK-FSDSQADBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(CC(=C2C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C[C@H](CC(=C2C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136673 | |

| Record name | (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-85-7 | |

| Record name | (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29913-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 6-Hydroxyramulosin: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery and isolation of 6-Hydroxyramulosin, a microbial secondary metabolite. While direct public information on "this compound" is scarce, this guide provides a comprehensive overview based on the isolation of a closely related and structurally similar compound, (6S,7S,8R)-hydroxypestalotin, from the endophytic fungus Pestalotiopsis microspora. This organism is a known producer of a diverse array of bioactive compounds, including tetralone derivatives like ramulosin and pestalotin. The methodologies detailed herein are based on established protocols for the isolation of hydroxylated tetralone derivatives from fungal fermentation and serve as a robust framework for the study of this compound.

Discovery and Isolation Source

Producing Organism: Pestalotiopsis microspora

Pestalotiopsis microspora, an endophytic fungus, has been identified as a prolific source of novel secondary metabolites.[1][2][3] Endophytic fungi reside within the tissues of living plants, and their symbiotic relationship often leads to the production of unique bioactive compounds. Strains of Pestalotiopsis microspora have been isolated from various plant species, including Artocarpus heterophyllus.[1][2]

The discovery of hydroxylated derivatives of pestalotin, such as (6S,7S,8R)-hydroxypestalotin, from Pestalotiopsis microspora suggests the potential for this fungus to also produce this compound. The isolation of these compounds typically involves fermentation of the fungus followed by extraction and chromatographic purification of the culture broth.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative isolation of hydroxylated pestalotin derivatives from Pestalotiopsis microspora strain HF 12440. This data provides a benchmark for the expected yield and purity of similar compounds like this compound.

| Parameter | Value | Reference |

| Fungal Culture Volume | 10 L | |

| Ethyl Acetate Extract Yield | 2.2 g | |

| Isolated (6S,7S,8R)-hydroxypestalotin Yield | Not explicitly stated | |

| Bioactivity (IC50 against P388 cells) | 3.34 µg/ml |

Experimental Protocols

The following protocols are adapted from the successful isolation of (6S,7S,8R)-hydroxypestalotin from Pestalotiopsis microspora and provide a detailed methodology for the isolation of this compound.

Fungal Fermentation

-

Organism: Pestalotiopsis microspora (e.g., strain HF 12440)

-

Culture Medium: Potato Dextrose Broth (PDB)

-

Incubation Conditions: The fungus is cultivated in PDB media at 27°C for a period of 2 weeks.

Extraction of Secondary Metabolites

-

Separation: The fungal mycelia and the culture filtrate are separated using a Buchner funnel.

-

Solvent Extraction: The filtrate (10 L) is extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract (approximately 2.2 g).

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel. A gradient solvent system of increasing polarity is used for elution, typically starting with dichloromethane and gradually increasing the proportion of acetone and then methanol. This will afford several fractions (e.g., FA to FF).

-

Further Purification: The fractions containing the target compound (identified by thin-layer chromatography, TLC) are further purified using column chromatography on silica gel.

-

Final Purification: The final purification of this compound is achieved through preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Visualizations

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Logical Relationship of Key Components

Caption: Relationship between the source, process, and final product.

References

The Fungal Production of 5-Hydroxyramulosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyramulosin, a polyketide metabolite, has garnered attention within the scientific community for its notable biological activities, including cytotoxic and antifungal properties. This guide provides a comprehensive overview of the natural occurrence of 5-Hydroxyramulosin in fungi, detailing the producing organisms, cultivation and extraction protocols, and an exploration of its biosynthetic origins. While quantitative production data remains sparse in publicly available literature, this document consolidates the existing knowledge to support further research and development efforts.

Natural Occurrence and Producing Fungi

5-Hydroxyramulosin has been identified as a secondary metabolite produced by endophytic and marine-derived fungi, primarily belonging to the genus Phoma. Endophytic fungi reside within the tissues of living plants, while marine-derived fungi are isolated from marine organisms.

Table 1: Fungal Producers of 5-Hydroxyramulosin

| Fungal Species | Strain | Source of Isolation | Reference |

| Phoma sp. | CB 007 (WA) | Endophyte from the plant Cinnamomum mollissimum | [1][2] |

| Phoma tropica | Not specified | Marine-derived from the inner tissue of the brown alga Fucus spiralis | [3] |

| Biatriospora sp. | 8331C | Endolichenic fungus | [4] |

Initial reports incorrectly identified the compound as 6-Hydroxyramulosin; however, subsequent and more detailed spectroscopic analysis has confirmed the structure as 5-Hydroxyramulosin. It is often cited as a major metabolite of the producing fungal strains, though specific yields are not consistently reported in the literature.

Experimental Protocols

The isolation and characterization of 5-Hydroxyramulosin involve a multi-step process encompassing fungal cultivation, extraction of the secondary metabolites, and purification of the target compound.

Fungal Cultivation

The production of 5-Hydroxyramulosin is typically achieved through liquid fermentation of the producing fungal strain.

-

Fungus: Phoma sp. (strain CB 007 (WA))[1]

-

Culture Medium: Potato Dextrose Broth (PDB) is a commonly used medium.

-

Cultivation Conditions: The fungus is cultured in PDB for a period of two weeks. This duration allows for sufficient growth and production of secondary metabolites.

Extraction and Purification

Following cultivation, the fungal biomass and the culture broth are separated to extract the produced metabolites.

-

Separation: The culture broth and mycelia are separated by filtration.

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate. This solvent is effective in partitioning organic compounds like 5-Hydroxyramulosin from the aqueous broth.

-

Concentration: The ethyl acetate extract is concentrated using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically employed with a gradient of acetonitrile and water as the mobile phase.

-

Purification: The fractions containing 5-Hydroxyramulosin are collected and can be further purified to obtain the pure compound. The purity is often confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biosynthesis of 5-Hydroxyramulosin

5-Hydroxyramulosin is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). The biosynthetic pathway for 5-Hydroxyramulosin in Phoma species has not yet been fully elucidated and is described as "unknown".

However, research on a bioactive Phoma sp. isolated from Cinnamomum mollissimum has identified a diversity of type I PKS genes. Phylogenetic analysis of these genes suggests the fungus has the genetic capacity to produce a wide range of polyketides, including reduced, partially reduced, and non-reduced forms. This indicates that a specific PKS gene cluster is responsible for the biosynthesis of the 5-Hydroxyramulosin backbone.

The general biosynthetic pathway for related dihydroisocoumarins in fungi involves the condensation of acetyl-CoA and malonyl-CoA units by a PKS enzyme to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final dihydroisocoumarin structure. While the specific enzymes and intermediates for 5-Hydroxyramulosin are not yet identified, the general pathway provides a framework for future investigation.

Conclusion and Future Directions

5-Hydroxyramulosin stands out as a promising bioactive compound of fungal origin. While the producing organisms and methods for its isolation have been established, a significant gap exists in the quantitative understanding of its production. Future research should focus on optimizing fermentation conditions to enhance the yield of 5-Hydroxyramulosin. Furthermore, the elucidation of its specific biosynthetic pathway, including the identification and characterization of the responsible PKS gene cluster, will be crucial. This knowledge will not only provide insights into the molecular genetics of this endophytic fungus but also open avenues for metabolic engineering to improve production and generate novel analogs with potentially enhanced therapeutic properties.

References

- 1. Cytotoxic and Antifungal Activities of 5-Hydroxyramulosin, a Compound Produced by an Endophytic Fungus Isolated from Cinnamomum mollisimum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antifungal Activities of 5-Hydroxyramulosin, a Compound Produced by an Endophytic Fungus Isolated from Cinnamomum mollisimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-hydroxyramulosin, a new natural product produced by Phoma tropica, a marine-derived fungus isolated from the alga Fucus spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxyramulosin: A Technical Overview of a Bioactive Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyramulosin, a fungal secondary metabolite with noted cytotoxic activities. The document summarizes the current, albeit limited, publicly available scientific literature regarding its producing fungal strains, putative biosynthetic pathway, and potential for drug discovery and development. Due to the sparse specific data on this compound, this guide also draws parallels with the closely related and better-documented compound, 5-hydroxyramulosin, to provide a more complete contextual understanding.

Introduction to this compound

This compound is a polyketide metabolite of fungal origin that has demonstrated cytotoxic effects against cancer cell lines, making it a compound of interest for oncological research. Specifically, it has shown activity against A549 (lung carcinoma) and T24 (bladder cancer) cells, with IC50 values of 14.2 µg/mL and 15.3 µg/mL, respectively. Its chemical structure is identified by the CAS number 29913-85-7. While commercially available for research purposes, detailed scientific publications on its producing fungal strains and biosynthesis are not abundant.

Fungal Sources of Hydroxyramulosin Analogs

Direct citations for fungal strains producing this compound are scarce in peer-reviewed literature. However, research on a structurally similar compound, 5-hydroxyramulosin, provides valuable insights into potential fungal sources.

An endophytic fungus, identified as a Phoma species, was isolated from the plant Cinnamomum mollissimum and found to produce 5-hydroxyramulosin.[1] This suggests that endophytic fungi, particularly from the genus Phoma and potentially other related genera, are promising candidates for discovering producers of this compound and other bioactive polyketides. Endophytes from the genus Pestalotiopsis are also known to be prolific producers of a wide array of secondary metabolites and warrant investigation.

Table 1: Fungal Source of a Hydroxyramulosin Analog

| Compound | Producing Fungal Strain | Host Plant |

| 5-Hydroxyramulosin | Phoma sp. | Cinnamomum mollissimum |

Biosynthesis of Hydroxyramulosins

The biosynthetic pathway for this compound has not been fully elucidated. However, based on its polyketide structure, it is hypothesized to be synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis of a related compound, 6-hydroxymellein, involves the collaboration of a non-reducing PKS (nrPKS) and a collaborating PKS-like enzyme with a functional ketoreductase domain. A similar modular enzymatic machinery is likely responsible for the synthesis of the this compound backbone.

Putative Biosynthetic Pathway for this compound

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

Fungal Culture and Fermentation

The producing fungus, such as a Phoma species, can be cultured in a liquid medium to encourage the production of secondary metabolites.

-

Inoculation: Aseptically transfer a small piece of the fungal mycelium from a potato dextrose agar (PDA) plate to a flask containing a sterile liquid medium, such as potato dextrose broth (PDB).

-

Incubation: Incubate the culture at approximately 25-28°C with shaking (e.g., 150 rpm) for 14-21 days to allow for fungal growth and metabolite production.

Extraction of Secondary Metabolites

-

Solvent Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. The culture filtrate is then extracted with an equal volume of an organic solvent, such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The organic solvent fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Chromatography: The crude extract can be subjected to various chromatographic techniques for purification. A common approach involves initial fractionation using column chromatography with silica gel, followed by further purification using high-performance liquid chromatography (HPLC).

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions can be tested for their cytotoxic activity to guide the isolation of the active compound.

Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and characterization of this compound.

Quantitative Data

Specific quantitative data for the production of this compound, such as fermentation yield, are not available in the public domain. For the related compound, 5-hydroxyramulosin, the IC50 values against various cell lines and pathogens have been reported.

Table 2: Bioactivity Data for 5-Hydroxyramulosin

| Target | IC50 (µg/mL) |

| P388 Murine Leukemia Cells | 2.10 |

| Aspergillus niger | 1.56 |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. However, significant research is still required to fully realize its therapeutic potential. Future research should focus on:

-

Screening and Identification: A systematic screening of endophytic and other fungi to identify high-yielding producer strains of this compound.

-

Strain Improvement: Genetic and metabolic engineering of producer strains to enhance the production of this compound.

-

Biosynthetic Pathway Elucidation: Detailed investigation of the enzymatic machinery responsible for this compound biosynthesis to enable synthetic biology approaches for its production.

-

Pharmacological Evaluation: In-depth studies to understand the mechanism of action and to evaluate the in vivo efficacy and safety of this compound.

This technical guide provides a summary of the currently available information on this compound and its fungal origins. It is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this fungal metabolite and the key areas for future investigation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of 6-Hydroxyramulosin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and analytical strategies employed in the structure elucidation and characterization of 6-hydroxyramulosin, a hydroxylated derivative of the fungal secondary metabolite ramulosin. While specific experimental data for this compound is scarce in publicly accessible literature, this document leverages data from closely related analogs and established principles of natural product chemistry to present a comprehensive framework for its study. This guide serves as a practical resource for researchers engaged in the discovery, analysis, and development of novel bioactive compounds.

Introduction to Ramulosin and Its Derivatives

Ramulosin is a dihydroisocoumarin, a class of polyketide secondary metabolites known for their diverse biological activities. These compounds are produced by various species of fungi, notably from the Pestalotia and Pestalotiopsis genera. The core chemical scaffold of ramulosin presents multiple sites for chemical modification, leading to a variety of naturally occurring analogs, including hydroxylated forms like this compound. The introduction of a hydroxyl group can significantly alter the molecule's polarity, solubility, and, most importantly, its biological activity, making these derivatives compelling targets for natural product research and drug discovery.

Isolation and Purification of Hydroxylated Ramulosins from Fungal Cultures

The isolation of this compound and related compounds from their natural fungal sources is a multi-step process that begins with fungal fermentation followed by extraction and chromatographic purification.

Fungal Fermentation and Extraction

A general protocol for the cultivation of a ramulosin-producing fungus, such as Pestalotia microspora, and the subsequent extraction of its secondary metabolites is outlined below.

Experimental Protocol: Fungal Fermentation and Extraction

-

Inoculation and Culture: A pure culture of the fungus is used to inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB). The culture is incubated for a period of 2-4 weeks at a controlled temperature (e.g., 27°C) with shaking to ensure aeration and uniform growth.

-

Harvesting: After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration, typically using a Buchner funnel.

-

Extraction: The culture filtrate is extracted with an organic solvent of intermediate polarity, most commonly ethyl acetate. The extraction is typically performed three times to ensure a high yield of the secondary metabolites. The organic phases are then combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is subjected to a series of chromatographic separations to isolate the target compound, this compound.

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation: The crude extract is first fractionated using Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., starting with n-hexane, followed by mixtures of n-hexane/ethyl acetate, and finally pure methanol) is used to elute fractions of decreasing lipophilicity.

-

Fine Purification: Fractions containing compounds with the expected polarity of a hydroxylated ramulosin (as determined by thin-layer chromatography) are further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

The logical workflow for the isolation and purification process is depicted in the following diagram:

Structure Elucidation of this compound

The determination of the precise chemical structure of a novel compound like this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

-

Expected Data: For a molecule like this compound, with a likely molecular formula of C10H14O4, HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]+ or [M+Na]+), allowing for the unambiguous determination of its elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required.

-

¹H NMR: This experiment identifies the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to aromatic/olefinic protons, protons on carbon atoms bearing oxygen, and aliphatic protons.

-

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts indicate the nature of each carbon (e.g., carbonyl, aromatic, olefinic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the carbon skeleton and placing substituents.

-

The logical workflow for structure elucidation using these techniques is as follows:

Spectroscopic and Physicochemical Characterization Data

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Expected Value / Data |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ at m/z 199.0965 (Calculated for C₁₀H₁₅O₄⁺) |

| Appearance | White solid or colorless oil |

| Optical Rotation | Specific value dependent on stereochemistry |

Table 2: Expected ¹H NMR Spectroscopic Data (Illustrative)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~4.5 | m | - |

| H-3 | ~4.3 | m | - |

| H-4 | ~2.8 | dd | ~17, 4 |

| H-6 | ~6.5 | d | ~2 |

| H-8 | ~6.3 | d | ~2 |

| 1'-CH₃ | ~1.3 | d | ~6.5 |

| OH | Broad singlet | br s | - |

Table 3: Expected ¹³C NMR Spectroscopic Data (Illustrative)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~165 |

| C-3 | ~75 |

| C-4a | ~140 |

| C-5 | ~100 |

| C-6 | ~160 |

| C-7 | ~105 |

| C-8 | ~155 |

| C-8a | ~110 |

| C-1' | ~70 |

| 1'-CH₃ | ~20 |

Note: The chemical shifts provided are estimates and can vary depending on the solvent and other experimental conditions.

Putative Biosynthesis and Bioactivity Screening

Putative Biosynthetic Pathway

The dihydroisocoumarin core of this compound is likely synthesized via the polyketide pathway. Based on studies of related molecules like 6-hydroxymellein, a polyketide synthase (PKS) enzyme would assemble a polyketide chain from acetyl-CoA and malonyl-CoA units. Subsequent cyclization, reduction, and hydroxylation steps would lead to the final structure.

Bioactivity Screening and Target Identification

Given the novelty of this compound, a systematic approach to identifying its biological activity is required. A modern workflow for bioactivity screening and target identification integrates high-throughput screening with advanced analytical and computational methods.

This workflow enables a systematic progression from an isolated natural product to a potential drug lead with a known mechanism of action, providing a roadmap for the development of novel therapeutics derived from natural sources.

Conclusion

The structure elucidation and characterization of this compound serve as an excellent case study in the broader field of natural product chemistry. While a complete dataset for this specific molecule is yet to be fully compiled in the public domain, the established methodologies for isolation, purification, and spectroscopic analysis provide a clear and reliable path for its comprehensive study. The application of modern screening techniques will be instrumental in uncovering the potential biological activities of this and other related fungal metabolites, paving the way for future research and development in medicine and biotechnology.

The Putative Biosynthesis of 6-Hydroxyramulosin in Pestalotiopsis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalotiopsis, a genus of endophytic fungi, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these is 6-Hydroxyramulosin, a fungal metabolite with noted cytotoxic activities. While the precise biosynthetic pathway of this compound in Pestalotiopsis has not been experimentally elucidated, its structure strongly suggests a polyketide origin. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of fungal polyketide synthesis. This document provides a theoretical framework to guide future research, including proposed experimental protocols for pathway elucidation and illustrative data tables for the characterization of pathway intermediates and enzymes.

Introduction: The Polyketide Landscape of Pestalotiopsis

The fungal genus Pestalotiopsis is a well-established source of structurally novel and biologically active secondary metabolites, many of which are polyketides.[1][2][3] These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). Fungal PKSs are typically iterative Type I systems, utilizing a single set of catalytic domains to assemble the polyketide backbone from simple acyl-CoA precursors. The vast structural diversity of polyketides arises from the programmed selection of starter and extender units, the variable reduction of β-keto groups, and subsequent modifications by tailoring enzymes such as oxidoreductases, methyltransferases, and cyclases.

The Structure of this compound

This compound (CAS No. 29913-85-7) is a substituted dihydroisocoumarin derivative. Its core structure is indicative of a polyketide synthesized from an acetate starter unit and several malonyl-CoA extender units. The key structural features include a lactone ring, a hydroxyl group at the 6-position, and a side chain at the 3-position.

A Putative Biosynthetic Pathway for this compound

Based on the principles of fungal polyketide biosynthesis and analogy to the formation of similar dihydroisocoumarins like mellein, a putative pathway for this compound is proposed. This pathway involves an iterative Type I polyketide synthase (PKS) and subsequent tailoring enzymes.

Step 1: Polyketide Chain Assembly by a Partially Reducing PKS (PR-PKS)

The biosynthesis is proposed to initiate with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by five successive Claisen condensations with malonyl-CoA extender units. The PKS is predicted to be a partially reducing PKS (PR-PKS), carrying out selective reductions of the β-keto groups at specific elongation steps.

Step 2: Cyclization and Release

Following the final condensation, the linear polyketide chain undergoes an intramolecular cyclization to form the dihydroisocoumarin core. This is typically catalyzed by a product template (PT) domain or a dedicated cyclase enzyme, followed by release from the PKS, often through the action of a thioesterase (TE) domain.

Step 3: Post-PKS Tailoring Modifications

The dihydroisocoumarin intermediate is then likely modified by tailoring enzymes encoded by genes within the same biosynthetic gene cluster (BGC). A key modification is the hydroxylation at the C-6 position, catalyzed by a cytochrome P450 monooxygenase.

References

Unlocking Nature's Pharmacy: A Technical Guide to Identifying the 6-Hydroxyramulosin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies required to identify and characterize the biosynthetic gene cluster (BGC) responsible for producing 6-hydroxyramulosin, a polyketide of potential pharmaceutical interest. The workflow presented herein combines bioinformatics, molecular biology, and analytical chemistry to navigate from a sequenced fungal genome to the functional characterization of the enzymes that synthesize this natural product.

Introduction to this compound and its Biosynthetic Origins

This compound is a derivative of ramulosin, a known fungal polyketide. Polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).[1][2] These megasynthases construct the carbon backbone of polyketides through repeated decarboxylative condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis.[1][2] The structural complexity of the final molecule is determined by the PKS's domain organization and the activity of tailoring enzymes, such as hydroxylases, encoded within the BGC.

Identifying the BGC for a specific metabolite is the first critical step in its bio-engineering for improved yields or the production of novel analogues. This guide outlines a comprehensive strategy to achieve this, using this compound as a prime example.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a non-reducing polyketide synthase (NR-PKS). The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto intermediate, which then undergoes cyclization and subsequent modification. A key step is the hydroxylation at the C-6 position, likely catalyzed by a cytochrome P450 monooxygenase encoded within the same BGC.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for BGC Identification and Characterization

The identification of the this compound BGC can be systematically approached through a multi-stage experimental workflow. This process begins with in silico analysis to locate candidate BGCs and culminates in the heterologous expression and verification of the final product.

Caption: Experimental workflow for BGC identification.

Detailed Experimental Protocols

Protocol 1: Bioinformatic Identification of Candidate BGCs

Objective: To identify putative polyketide synthase gene clusters in a fungal genome that may be responsible for this compound biosynthesis.

Methodology: The antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a powerful tool for the automated identification and annotation of secondary metabolite BGCs.[3]

Procedure:

-

Input: Obtain the complete genome sequence of the fungus of interest in FASTA, GenBank, or EMBL format.

-

Analysis:

-

Navigate to the antiSMASH web server or use a local installation.

-

Upload the genome sequence file.

-

Select the appropriate taxonomic domain (Fungi).

-

Enable all analysis options, including "KnownClusterBlast" to compare predicted clusters against the MIBiG database of experimentally characterized BGCs.

-

Initiate the analysis.

-

-

Interpretation:

-

Examine the antiSMASH output for predicted Type I PKS gene clusters.

-

Prioritize clusters containing a non-reducing PKS (NR-PKS).

-

Look for the presence of genes encoding tailoring enzymes within the cluster, particularly a cytochrome P450 monooxygenase, which could catalyze the C-6 hydroxylation.

-

Compare the predicted core structure of the polyketide with that of ramulosin.

-

Protocol 2: Heterologous Expression in Aspergillus nidulans

Objective: To functionally express the candidate BGC in a well-characterized fungal host to confirm its product. Aspergillus nidulans is a widely used host for heterologous expression of fungal secondary metabolite genes.

Procedure:

-

Gene Amplification:

-

Design primers to amplify the full-length coding sequences of the candidate NR-PKS gene and the putative P450 monooxygenase gene from the genomic DNA of the source fungus.

-

Incorporate appropriate restriction sites or use a recombination-based cloning method (e.g., yeast homologous recombination) for subsequent vector construction.

-

-

Vector Construction:

-

Clone the amplified PKS and P450 genes into an A. nidulans expression vector.

-

Place the genes under the control of an inducible promoter, such as the alcA promoter, to allow for controlled expression.

-

Include a selectable marker (e.g., argB, pyrG) for fungal transformation.

-

-

Fungal Transformation:

-

Prepare protoplasts from a suitable auxotrophic strain of A. nidulans.

-

Transform the protoplasts with the linearized expression vector using a polyethylene glycol (PEG)-mediated method.

-

Select for transformants on a minimal medium lacking the nutrient corresponding to the auxotrophic marker.

-

-

Verification of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the integration of the expression cassette by PCR using primers specific to the cloned genes.

-

Protocol 3: Metabolite Analysis

Objective: To detect and identify the production of this compound in the engineered A. nidulans strain.

Procedure:

-

Cultivation and Induction:

-

Inoculate the verified transformant and a wild-type control strain into a suitable liquid medium.

-

Grow the cultures for a defined period, then add an inducing agent (e.g., threonine for the alcA promoter) to initiate gene expression.

-

Continue incubation to allow for metabolite production.

-

-

Metabolite Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate.

-

Combine the organic phases and evaporate to dryness to obtain a crude extract.

-

-

HPLC-MS Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Compare the chromatograms of the transformant and the wild-type control. Look for new peaks in the transformant extract.

-

Examine the mass spectrum of any new peaks to see if it corresponds to the expected mass of this compound.

-

Protocol 4: Structure Elucidation

Objective: To confirm the chemical structure of the produced metabolite as this compound.

Procedure:

-

Large-Scale Fermentation and Purification:

-

Perform a large-scale fermentation of the producing transformant to obtain sufficient quantities of the target compound.

-

Purify the compound from the crude extract using chromatographic techniques such as column chromatography and preparative HPLC.

-

-

NMR Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a suite of Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

-

Analyze the spectra to determine the chemical structure and confirm the identity as this compound.

-

Data Presentation

Table 1: Putative this compound Biosynthetic Gene Cluster

| Gene ID (Hypothetical) | Proposed Function | Homology (Example) |

| hrmA | Non-reducing Polyketide Synthase (NR-PKS) | Gibberella zeae PKS |

| hrmB | Cytochrome P450 Monooxygenase | Aspergillus terreus P450 |

| hrmC | Transcription Factor | A. fumigatus LaeA-like |

| hrmD | Transporter | MFS Transporter |

Table 2: Example HPLC Gradient for Metabolite Analysis

| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |

| 0 | 95 | 5 | 0.5 |

| 20 | 5 | 95 | 0.5 |

| 25 | 5 | 95 | 0.5 |

| 26 | 95 | 5 | 0.5 |

| 30 | 95 | 5 | 0.5 |

Table 3: Illustrative NMR Spectroscopic Data for this compound

Note: This is hypothetical data for illustrative purposes.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

| 1 | - | 168.2 | - |

| 3 | 2.50 (m) | 45.1 | C1, C4, C4a, C5 |

| 4 | 4.20 (dd) | 75.3 | C3, C4a, C5, C8a |

| 5 | 5.90 (d) | 128.9 | C4, C6, C8a |

| 6 | - | 145.2 | - |

| 7 | 6.10 (d) | 120.4 | C5, C8, C8a |

| 8 | 1.80 (s) | 20.5 | C7, C8a |

| 6-OH | 9.80 (s) | - | C5, C6, C7 |

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster is a challenging yet achievable goal for researchers in natural product discovery and drug development. The integrated approach of bioinformatics, molecular genetics, and analytical chemistry outlined in this guide provides a robust framework for elucidating the genetic basis of novel polyketide biosynthesis. The successful application of these methods will not only provide access to the this compound BGC but also pave the way for its manipulation to produce novel, potentially therapeutic compounds.

References

Unveiling the Spectroscopic Signature of 6-Hydroxyramulosin: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data for 6-Hydroxyramulosin, a fungal metabolite isolated from Pestalotia ramulosa. While a comprehensive public collection of its spectroscopic data remains elusive in modern databases, foundational data can be gleaned from the original 1970 publication announcing its discovery.

This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. The experimental protocols are detailed to the extent reported in the initial characterization, providing a basis for replication and further investigation.

Spectroscopic Data Summary

The following tables present the known quantitative spectroscopic data for this compound. It is important to note that this information is based on historical data, and modern spectroscopic techniques may yield more precise and detailed results.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Data not available in accessible literature |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in accessible literature |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198 | - | [M]+ |

| Further fragmentation data not available |

Table 4: Infrared Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| Data not available in accessible literature |

Experimental Protocols

The methodologies described herein are based on the original isolation and characterization of this compound.

Isolation and Purification: this compound is a fungal metabolite originally isolated from the culture broth of Pestalotia ramulosa. The general procedure would involve:

-

Culturing the fungus in a suitable liquid medium.

-

Extraction of the culture filtrate with an organic solvent (e.g., ethyl acetate).

-

Concentration of the organic extract under reduced pressure.

-

Chromatographic separation of the crude extract to yield pure this compound.

Spectroscopic Analysis: The specific instrumentation and parameters used in the original 1970 study are not detailed in readily available sources. However, standard procedures for obtaining NMR, MS, and IR spectra would have been employed at the time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would have been recorded on a continuous-wave or early Fourier-transform NMR spectrometer, likely using deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Mass Spectrometry (MS): Mass spectra were likely obtained using an electron ionization (EI) source on a magnetic sector or time-of-flight mass spectrometer.

-

Infrared (IR) Spectroscopy: IR spectra would have been recorded on a dispersive IR spectrophotometer, with the sample prepared as a thin film, a KBr pellet, or a nujol mull.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Isolation and Spectroscopic Analysis.

A Note on Data Unavailability: Despite extensive searches of modern spectroscopic databases, detailed NMR and IR data for this compound remains largely confined to the original, and not widely accessible, 1970 publication by Tanenbaum et al. in Tetrahedron Letters. The molecular formula (C₁₀H₁₄O₄) and mass ([M]⁺ at m/z 198) are the most consistently reported data points. Researchers requiring definitive spectroscopic data are advised to consult this primary literature or to re-isolate and characterize the compound using modern analytical techniques.

Potential Biological Activities of Hydroxyramulosin: A Technical Overview

Disclaimer: This technical guide details the biological activities of 5-Hydroxyramulosin . Initial searches for "6-Hydroxyramulosin" did not yield specific biological data. It is plausible that the intended compound of interest was 5-Hydroxyramulosin, a closely related and more extensively studied molecule. This document synthesizes the available scientific findings on 5-Hydroxyramulosin for researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyramulosin is a polyketide natural product produced by an endophytic fungus, identified as a Phoma species, isolated from the plant Cinnamomum mollissimum.[1][2][3] Endophytic fungi are a promising source of novel bioactive compounds with potential therapeutic applications.[1][3] This guide provides a comprehensive overview of the known biological activities of 5-Hydroxyramulosin, with a focus on its cytotoxic and antifungal properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Biological Activities

Current research indicates that 5-Hydroxyramulosin exhibits significant cytotoxic and antifungal activities.

Cytotoxic Activity

5-Hydroxyramulosin has demonstrated cytotoxic effects against P388 murine leukemic cells. This activity suggests its potential as a lead compound for the development of novel anticancer agents.

Antifungal Activity

The compound has also shown potent inhibitory activity against the fungal pathogen Aspergillus niger. This highlights its potential for development as an antifungal therapeutic.

Quantitative Data Summary

The following table summarizes the quantitative data for the biological activities of 5-Hydroxyramulosin.

| Biological Activity | Target Organism/Cell Line | Parameter | Value | Reference |

| Cytotoxicity | P388 murine leukemia cells | IC₅₀ | 2.10 µg/mL | |

| Antifungal Activity | Aspergillus niger | IC₅₀ | 1.56 µg/mL |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the biological activities of 5-Hydroxyramulosin.

Fungal Culture and Extraction

The experimental workflow for isolating 5-Hydroxyramulosin is depicted below.

Caption: Workflow for Fungal Culture, Extraction, and Purification.

An endophytic fungus, similar to a Phoma species, was cultured in potato dextrose broth for two weeks. The culture was then extracted with ethyl acetate. The resulting crude extract was fractionated using high-performance liquid chromatography (HPLC) to isolate different compounds.

Cytotoxicity Assay

The cytotoxicity of 5-Hydroxyramulosin against P388 murine leukemic cells was determined using a standard cytotoxicity assay.

Protocol:

-

P388 murine leukemic cells were cultured under appropriate conditions.

-

The cells were treated with various concentrations of 5-Hydroxyramulosin, ranging from 1.99 µg/mL to 4.10 µg/mL.

-

Cell viability was assessed after a specified incubation period.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated based on a linear regression of the plotted data.

Antifungal Assay

The antifungal activity of 5-Hydroxyramulosin against Aspergillus niger was determined according to the standard M38-A method by the National Committee for Clinical Laboratory Standards (NCCLS).

Protocol:

-

Aspergillus niger was cultured on a suitable medium.

-

The fungus was exposed to a range of concentrations of 5-Hydroxyramulosin (0.04 µg/mL to 10 µg/mL).

-

Amphotericin B was used as a positive control.

-

The IC₅₀ value, representing the concentration that inhibits 50% of fungal growth, was determined by linear regression analysis of the plotted data.

The general workflow for the bioactivity assays is illustrated below.

Caption: General Workflow for Cytotoxicity and Antifungal Assays.

Mechanism of Action

The precise molecular mechanisms and signaling pathways through which 5-Hydroxyramulosin exerts its cytotoxic and antifungal effects have not yet been fully elucidated in the available literature. Further research is required to identify the specific cellular targets and pathways modulated by this compound.

Conclusion and Future Directions

5-Hydroxyramulosin, a secondary metabolite from an endophytic fungus, has demonstrated promising cytotoxic and antifungal properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for future research. Key areas for further investigation include:

-

Elucidation of the Mechanism of Action: Studies to identify the molecular targets and signaling pathways are crucial for understanding its bioactivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of 5-Hydroxyramulosin could lead to the development of more potent and selective compounds.

-

In Vivo Efficacy Studies: Evaluation of the compound's efficacy and safety in animal models is a necessary step towards potential clinical applications.

-

Broad-Spectrum Activity Screening: Testing 5-Hydroxyramulosin against a wider range of cancer cell lines and fungal pathogens will help to determine its full therapeutic potential.

The discovery and characterization of 5-Hydroxyramulosin underscore the importance of natural products, particularly from unique ecological niches like endophytic fungi, as a source of novel drug leads.

References

- 1. Cytotoxic and Antifungal Activities of 5-Hydroxyramulosin, a Compound Produced by an Endophytic Fungus Isolated from Cinnamomum mollisimum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antifungal Activities of 5-Hydroxyramulosin, a Compound Produced by an Endophytic Fungus Isolated from Cinnamomum mollisimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of 6-Hydroxyramulosin: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the bioactivity of a compound identified as "6-Hydroxyramulosin." Therefore, this document provides a generalized framework for the preliminary bioactivity screening of a novel, hypothetical compound with this name, intended for researchers, scientists, and drug development professionals. The experimental protocols, data, and signaling pathways presented are illustrative and based on standard methodologies in natural product drug discovery.

Introduction

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical research and development. Natural products, with their vast structural diversity, continue to be a significant source of new therapeutic agents. This technical guide outlines a systematic approach for the preliminary in vitro bioactivity screening of the hypothetical compound, this compound. The proposed workflow encompasses initial cytotoxicity assessment, followed by screening for potential antimicrobial and antioxidant activities. Detailed experimental protocols, structured data presentation, and visual representations of workflows and potential signaling pathways are provided to guide the initial characterization of this compound.

Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of a novel compound is to determine its cytotoxic potential against various cell lines. This provides an initial understanding of its therapeutic window and potential as an anti-cancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a normal human cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Normal human cell line (e.g., HEK293 - human embryonic kidney cells)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 28.5 ± 3.1 |

| A549 | Lung Cancer | 45.1 ± 4.5 |

| HEK293 | Normal Kidney | > 100 |

Antimicrobial Activity Screening

The evaluation of a novel compound's ability to inhibit the growth of pathogenic microorganisms is a critical component of preliminary bioactivity screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microplates

-

Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a negative control (broth with inoculum and DMSO).

-

Incubation: Incubate the plates for 24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 128 |

| Candida albicans | Yeast | 64 |

| Aspergillus niger | Mold | > 256 |

Antioxidant Activity Assessment

Antioxidant activity is a desirable property for many therapeutic agents, as oxidative stress is implicated in numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound (stock solution in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (or ascorbic acid) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by plotting the scavenging percentage against the concentration of the compound.

Data Presentation: Antioxidant Activity of this compound

| Compound | EC₅₀ (µg/mL) |

| This compound | 88.4 ± 7.2 |

| Ascorbic Acid (Control) | 5.6 ± 0.4 |

Visualizations

Experimental Workflow

Caption: Preliminary bioactivity screening workflow for this compound.

Hypothetical Signaling Pathway Modulation

Assuming initial screens suggest anti-cancer activity, further investigation might explore the compound's effect on a common cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the Akt signaling node by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of the hypothetical compound, this compound. The outlined protocols for cytotoxicity, antimicrobial, and antioxidant assays, along with the structured data presentation and visual workflows, offer a systematic approach to initial characterization. Positive results from this preliminary screening would warrant progression to more advanced studies to elucidate the mechanism of action and evaluate in vivo efficacy, paving the way for potential therapeutic development.

The Role of 5-Hydroxyramulosin in Fungal Metabolism: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This guide focuses on 5-Hydroxyramulosin . Initial searches for "6-Hydroxyramulosin" did not yield any relevant scientific literature, suggesting a likely typographical error in the original query. All available data points to 5-Hydroxyramulosin as the compound of interest.

Introduction

5-Hydroxyramulosin is a polyketide secondary metabolite produced by an endophytic fungus, a Phoma species, isolated from the medicinal plant Cinnamomum mollissimum.[1][2] As a member of the diverse polyketide family, 5-Hydroxyramulosin exhibits significant biological activities, including potent antifungal and cytotoxic effects.[1][2] This guide provides a comprehensive overview of the current knowledge on 5-Hydroxyramulosin, with a focus on its known biological activities, a putative biosynthetic pathway, and potential mechanisms of action.

Quantitative Data

The primary quantitative data available for 5-Hydroxyramulosin pertains to its inhibitory concentrations against a fungal pathogen and a cancer cell line.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Antifungal | Aspergillus niger | IC50 | 1.56 µg/mL | [1] |

| Cytotoxicity | P388 murine leukemia cells | IC50 | 2.10 µg/mL |

Biosynthesis of 5-Hydroxyramulosin

While the specific biosynthetic pathway of 5-Hydroxyramulosin has not been experimentally elucidated, its classification as a polyketide provides a strong basis for a putative pathway. Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis generally involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

A study on the Phoma sp. that produces 5-Hydroxyramulosin revealed a diversity of Type I PKS genes, indicating the fungus has the genetic capacity to produce a wide range of polyketide compounds.

Below is a generalized, hypothetical workflow for the biosynthesis of a fungal polyketide like 5-Hydroxyramulosin, based on the fundamental principles of polyketide synthesis.

Biological Activities and Potential Mechanisms of Action

Antifungal Activity

5-Hydroxyramulosin demonstrates potent antifungal activity against Aspergillus niger. The precise mechanism of action has not been determined. However, many polyketide antifungals exert their effects through the disruption of the fungal cell membrane or the inhibition of key enzymes involved in cell wall synthesis.

A plausible mechanism for 5-Hydroxyramulosin could involve one or more of the following:

-

Disruption of Fungal Cell Membrane Integrity: Polyketides can interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of cellular contents.

-

Inhibition of Cell Wall Synthesis: Some antifungal agents target enzymes essential for the synthesis of glucan or chitin, crucial structural components of the fungal cell wall.

-

Inhibition of Fungal Enzymes: 5-Hydroxyramulosin could act as an inhibitor of vital fungal enzymes involved in metabolic pathways necessary for survival.

The following diagram illustrates a generalized workflow of a potential antifungal mechanism of action.

Cytotoxic Activity

5-Hydroxyramulosin has been shown to be cytotoxic to P388 murine leukemia cells. The mechanism of cytotoxicity for many fungal polyketides involves the induction of apoptosis (programmed cell death) or necrosis. This can be triggered through various cellular pathways, including:

-

DNA Damage: Some cytotoxic compounds can intercalate with DNA or inhibit enzymes like topoisomerase, leading to DNA damage and triggering apoptosis.

-

Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), ultimately causing cell death.

-

Inhibition of Key Cellular Processes: Polyketides can inhibit critical enzymes or proteins involved in cell cycle progression, signal transduction, or protein synthesis.

A logical workflow for a potential cytotoxic mechanism is depicted below.

Experimental Protocols

The following are generalized protocols for the types of assays used to determine the IC50 values reported for 5-Hydroxyramulosin. The exact details of the original experiments may vary.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) or the half maximal inhibitory concentration (IC50) of an antifungal agent against a specific fungus.

1. Preparation of Fungal Inoculum:

- Culture the test fungus (e.g., Aspergillus niger) on a suitable agar medium until sporulation occurs.

- Harvest the spores and suspend them in a sterile saline solution containing a surfactant (e.g., Tween 80).

- Adjust the spore suspension to a standardized concentration using a hemocytometer or by spectrophotometric methods.

2. Preparation of Antifungal Agent Dilutions:

- Dissolve 5-Hydroxyramulosin in a suitable solvent (e.g., DMSO) to create a stock solution.

- Perform serial dilutions of the stock solution in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

- Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of 5-Hydroxyramulosin.

- Include a positive control (fungus with no drug) and a negative control (medium only).

- Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

4. Determination of IC50:

- Assess fungal growth in each well, typically by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

- Calculate the percentage of growth inhibition for each concentration of 5-Hydroxyramulosin compared to the positive control.

- The IC50 value is the concentration of the compound that causes a 50% reduction in fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

- Culture the target cancer cell line (e.g., P388 murine leukemia cells) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

2. Cell Seeding:

- Harvest the cells and seed them into a 96-well plate at a predetermined density.

- Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

- Prepare a stock solution of 5-Hydroxyramulosin in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in the culture medium.

- Replace the medium in the wells with the medium containing the different concentrations of 5-Hydroxyramulosin.

- Include a vehicle control (cells treated with the solvent at the same concentration as in the highest drug concentration) and an untreated control (cells in medium only).

- Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

4. MTT Assay and Measurement:

- Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

- Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Calculation of IC50:

- Calculate the percentage of cell viability for each concentration of 5-Hydroxyramulosin relative to the untreated control.

- The IC50 value is the concentration of the compound that reduces the viability of the cells by 50%.

Conclusion and Future Directions

5-Hydroxyramulosin is a fungal polyketide with promising antifungal and cytotoxic activities. While its basic inhibitory concentrations have been determined, there is a significant gap in the understanding of its role in fungal metabolism, its specific biosynthetic pathway, and its precise mechanisms of action. Future research should focus on:

-

Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the PKS gene cluster responsible for 5-Hydroxyramulosin synthesis will provide insights into its formation and open avenues for biosynthetic engineering to create novel analogs.

-

Mechanism of Action Studies: Detailed investigations into how 5-Hydroxyramulosin interacts with fungal and cancer cells at a molecular level are crucial. This could involve studies on cell membrane and wall integrity, enzyme inhibition assays, and analysis of apoptotic pathways.

-

Spectrum of Activity: Evaluating the antifungal activity of 5-Hydroxyramulosin against a broader panel of pathogenic fungi and its cytotoxicity against a wider range of cancer cell lines would better define its therapeutic potential.

-

In Vivo Studies: Should in vitro studies continue to show promise, in vivo studies in animal models will be necessary to assess the efficacy and safety of 5-Hydroxyramulosin as a potential therapeutic agent.

This technical guide serves as a summary of the current knowledge and a roadmap for future investigations into this intriguing fungal metabolite.

References

An In-Depth Technical Guide to 6-Hydroxyramulosin Derivatives and Their Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyramulosin derivatives, a class of dihydroisocoumarin natural products. It details their natural sources, primarily from diverse fungal species, and outlines their promising biological activities. This document includes detailed experimental protocols for isolation and characterization, quantitative data on biological efficacy, and visual representations of experimental workflows and cellular signaling pathways.

Introduction to this compound and its Derivatives

This compound and its related compounds belong to the dihydroisocoumarin class of polyketides, which are secondary metabolites produced by various microorganisms. These compounds are characterized by a 3,4-dihydro-1H-isochromen-1-one core structure. The substitution patterns on this core scaffold give rise to a variety of derivatives with a range of biological activities. A notable example is (3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin, a derivative isolated from a marine-dwelling fungus.

Natural Sources

The primary natural sources of this compound and its derivatives are fungi, particularly those from marine and endophytic environments.

Table 1: Natural Sources of this compound and Related Dihydroisocoumarins

| Compound Name | Natural Source | Fungal Genus/Species | Reference |

| (3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin | Marine-derived sterile mycelium from the green alga Codium fragile | Not specified | [1][2] |

| 5-Hydroxyramulosin | Endophytic fungus from Cinnamomum mollissimum | Phoma sp. | |

| Dihydroisocoumarin derivatives | Marine-derived fungal isolates | Aspergillus sp. | [3] |

| Dihydroisocoumarin derivatives | Mangrove-derived fungus | Penicillium citrinum | [4] |

| Dihydroisocoumarin derivatives | Endophytic fungus of Crassocephalum crepidioides | Geotrichum sp. | [5] |

Fungal genera such as Aspergillus, Penicillium, Phoma, and Geotrichum are known producers of a wide array of bioactive secondary metabolites, including various dihydroisocoumarins. The exploration of unique ecological niches, such as marine and endophytic environments, continues to yield novel derivatives.

Biological Activities

This compound derivatives have demonstrated a range of biological activities that are of interest to the drug development community.

Cytotoxic Activity

(3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin has been reported to exhibit moderate cytotoxic activity against HeLa (human cervical cancer) cells. The closely related 5-hydroxyramulosin also shows potent cytotoxic effects.

Table 2: Cytotoxic Activity of Ramulosin Derivatives

| Compound Name | Cell Line | Activity | IC50 | Reference |

| (3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin | HeLa | Moderate Cytotoxicity | Not specified | |

| 5-Hydroxyramulosin | P388 (murine leukemia) | Cytotoxic | 2.10 µg/mL |

Antifungal Activity

Dihydroisocoumarins, as a class, are known for their antifungal properties. 5-Hydroxyramulosin has been shown to be a potent inhibitor of the fungal pathogen Aspergillus niger.

Table 3: Antifungal Activity of a Ramulosin Derivative

| Compound Name | Fungal Pathogen | IC50 | Reference |

| 5-Hydroxyramulosin | Aspergillus niger | 1.56 µg/mL |

Anti-inflammatory Activity

Certain dihydroisocoumarin derivatives isolated from marine-derived Aspergillus species have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglia. Their mechanism of action involves the inhibition of key inflammatory mediators.

Other Activities

The broader class of dihydroisocoumarins has been associated with a variety of other biological effects, including the inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in multidrug-resistant tumors, and aromatase inhibition.

Experimental Protocols

Isolation and Purification of this compound Derivatives

The following is a generalized protocol based on methods for isolating dihydroisocoumarins from fungal cultures.

-

Fungal Cultivation: The producing fungal strain (e.g., marine-derived sterile mycelium) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static conditions at room temperature for a specified period (e.g., 2-4 weeks).

-

Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate. The organic extracts are then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate fractions based on polarity.

-

Purification: Bioactive fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and eluent to yield the pure compounds.

Structure Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms.

-

Circular Dichroism (CD): To determine the absolute stereochemistry of chiral centers.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antifungal Assay (Broth Microdilution Method)

-

Inoculum Preparation: A standardized suspension of the fungal pathogen (e.g., Aspergillus niger) is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).